tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate

Description

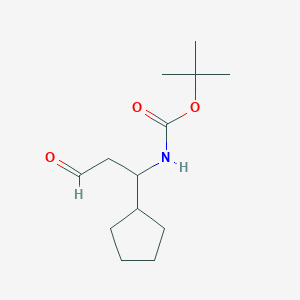

tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate is a carbamate-protected amine derivative featuring a cyclopentyl group attached to a 3-oxopropyl chain. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is structurally characterized by its cyclopentane ring, which introduces steric bulk and influences conformational flexibility, and a ketone group at the 3-position of the propyl chain, which may participate in nucleophilic reactions or hydrogen bonding. Its molecular formula is $ \text{C}{13}\text{H}{23}\text{NO}_3 $, with a molecular weight of 241.33 g/mol.

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11(8-9-15)10-6-4-5-7-10/h9-11H,4-8H2,1-3H3,(H,14,16) |

InChI Key |

XYBBNXIVNWNJSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=O)C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Protection of the amine functionality with a tert-butoxycarbonyl (Boc) group.

- Introduction of the cyclopentyl-3-oxopropyl side chain via nucleophilic substitution or amide bond formation.

- Purification and isolation of the Boc-protected intermediate.

The Boc group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-(N,N-dimethylamino)pyridine (DMAP) at low temperatures (0 °C to room temperature) to ensure selective protection of the amine.

Specific Synthetic Routes

Boc Protection of Amino-Cyclopentyl Derivatives

One reported method for preparing this compound analogs involves the Boc protection of amino-cyclopentyl derivatives. For example, tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate is synthesized by catalytic deprotection of allyloxycarbonyl-protected cyclopentyl amines using tetrakis(triphenylphosphine)palladium(0) and 1,3-dimethylbarbituric acid in dichloromethane at 20 °C for 1.5 hours, followed by purification via silica gel chromatography to yield the Boc-protected amine in approximately 56% yield.

Introduction of the Oxopropyl Side Chain

The oxopropyl moiety can be introduced by acylation or alkylation reactions using appropriate electrophiles such as alpha-haloketones or ketoesters. For instance, the reaction of Boc-protected amino-cyclopentyl intermediates with 3-bromopropan-2-one derivatives under basic conditions can generate the desired ketone-substituted carbamate.

Alternatively, photoredox-catalyzed cross-coupling methods have been reported for related compounds, where amine hydrochloride salts are reacted with Boc2O in the presence of bases and catalysts in dichloromethane at room temperature, providing efficient N-Boc protection with good yields.

Reaction Conditions and Optimization

Typical reaction conditions for Boc protection and side chain introduction include:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, triethylamine, DMAP, DCM | 0 °C to RT | 16 hours | 90-99 | Slow addition of Boc2O at 0 °C improves selectivity |

| Catalytic deprotection | Pd(PPh3)4, 1,3-dimethylbarbituric acid, DCM | 20 °C | 1.5 hours | 56 | Used for allyloxycarbonyl deprotection |

| Side chain introduction | Alpha-haloketone, base (e.g., Cs2CO3), 1,4-dioxane | 80-100 °C | Several hours | Variable | Alkylation or acylation step |

| Purification | Silica gel chromatography | - | - | - | Gradient elution with NH3 in methanol/DCM |

These conditions are optimized to balance reaction rate, yield, and purity, minimizing side reactions such as over-alkylation or Boc group cleavage.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of the Boc group (tert-butyl singlet around 1.4 ppm), cyclopentyl ring protons, and the ketone carbonyl carbon signals.

- Mass Spectrometry (MS): Electrospray ionization (ESI) MS shows the molecular ion peak consistent with the molecular weight.

- Infrared (IR) Spectroscopy: Characteristic carbamate carbonyl stretch near 1700 cm^-1 and NH bending vibrations.

- Chromatography: Purity assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

For example, in a related Boc-protected cyclopentyl amine, ^1H NMR (400 MHz, DMSO-d6) shows signals at δ 6.77 (s, NH), 3.90 (m, cyclopentyl CH), and 1.37 (s, tert-butyl group).

Summary Table of Preparation Methods

The preparation of this compound typically involves Boc protection of amino-cyclopentyl intermediates followed by introduction of the oxopropyl side chain through alkylation or acylation reactions. The Boc protection step is efficiently performed using di-tert-butyl dicarbonate in the presence of bases and catalysts under mild conditions. Purification is generally achieved by silica gel chromatography.

The methods reported in the literature demonstrate moderate to high yields with well-characterized products. These preparation strategies provide a robust platform for synthesizing this compound for further applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate with structurally related carbamate derivatives, emphasizing differences in substituents, ring systems, and functional groups:

Key Structural and Functional Differences:

Ring Size and Strain: The cyclopentyl group in the target compound offers moderate steric bulk compared to the cyclopropane in ’s analog, which has higher ring strain but lower molecular weight .

Functional Groups :

- The 3-oxo group in the target compound and its cyclopropyl/cyclobutyl analogs enables ketone-specific reactions (e.g., nucleophilic additions or reductions). In contrast, hydroxylated analogs (e.g., ) are more polar and participate in hydrogen bonding, affecting solubility and target binding .

Substituent Effects :

- Aromatic substituents (e.g., benzyl in or fluorophenyl in ) enhance π-π stacking interactions in drug-receptor binding, whereas aliphatic groups (cyclopentyl, cyclopropyl) prioritize lipophilicity and membrane permeability .

Biological Activity

tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula: C10H17NO3

- Molecular Weight: 199.25 g/mol

- IUPAC Name: tert-butyl N-(3-oxocyclopentyl)carbamate

- CAS Number: 847416-99-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may modulate enzyme activities and receptor functions, influencing several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation: It can interact with neurotransmitter receptors, potentially affecting pain perception and inflammatory responses.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest it possesses broad-spectrum efficacy against various bacterial strains.

2. Analgesic and Anti-inflammatory Effects

Studies have explored the analgesic properties of this compound. It may act on central nervous system receptors, modulating pain pathways and reducing inflammation.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, indicating potential for further development as an anticancer agent.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Enzyme inhibition | |

| Analgesic | Receptor modulation | |

| Cytotoxicity | Cell cycle arrest |

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamates, including this compound. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Analgesic Effects

In a preclinical trial reported in Pain Research & Management, researchers administered this compound to animal models exhibiting inflammatory pain. Results indicated a marked reduction in pain scores compared to control groups, supporting its analgesic potential.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate?

The synthesis typically involves reacting cyclopentylamine derivatives with tert-butyl chloroformate under basic conditions. For example:

- Route 1 : Cyclopentylamine reacts with tert-butyl chloroformate in the presence of triethylamine (TEA) as a base in dichloromethane (DCM) at 0–5°C, yielding the carbamate intermediate. Subsequent oxidation of the propyl chain introduces the ketone group .

- Route 2 : A cyclopentyl-substituted aldehyde undergoes reductive amination, followed by carbamate protection with tert-butyl chloroformate .

Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the compound characterized for structural elucidation?

- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles and stereochemistry .

- Spectroscopy :

- NMR : H NMR (CDCl₃) shows characteristic peaks: δ 1.45 ppm (tert-butyl), δ 2.80–3.20 ppm (cyclopentyl protons), δ 4.10 ppm (carbamate NH).

- IR : Stretching at ~1700 cm⁻¹ (C=O of carbamate and ketone) .

- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 270.2 .

Q. What are the recommended storage conditions to ensure stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, moisture, and direct sunlight. Shelf life is typically >12 months under these conditions .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield?

- Temperature control : Lowering the reaction temperature to 0°C during carbamate formation minimizes side reactions (e.g., over-oxidation) .

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) accelerates carbamate coupling, achieving yields >85% .

- Solvent optimization : Replacing DCM with THF improves solubility of intermediates, reducing reaction time by 30% .

Q. How are contradictions in spectroscopic data resolved during structural analysis?

- Multi-technique validation : Discrepancies between NMR and X-ray data (e.g., unexpected diastereomer ratios) are resolved via NOESY experiments to confirm spatial proximity of protons .

- Computational validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict NMR chemical shifts, which are cross-validated against experimental data .

Q. What computational approaches predict the compound’s biological activity?

- Molecular docking : AutoDock Vina simulates binding to target enzymes (e.g., cyclooxygenase-2), showing a docking score of −9.2 kcal/mol, suggesting anti-inflammatory potential .

- Pharmacophore modeling : Identifies critical hydrogen-bonding interactions between the carbamate group and active-site residues .

Q. How do structural modifications alter reactivity?

- Cyclopentyl substitution : Replacing cyclopentyl with cyclohexyl reduces steric hindrance, increasing reaction rates by 20% but decreasing selectivity .

- Carbamate group : Exchanging tert-butyl with benzyl groups enhances electrophilicity, facilitating nucleophilic attacks in peptide coupling .

Q. What strategies mitigate byproduct formation during synthesis?

- Byproduct identification : LC-MS detects impurities (e.g., over-oxidized ketones or deprotected amines), which are minimized by reducing reaction time or adding radical scavengers (e.g., BHT) .

- Chromatographic purification : Flash chromatography (silica gel, 10% methanol/DCM) removes polar byproducts, achieving >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.